molecular formula C15H14ClN3O2S2 B2403467 3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine CAS No. 868218-74-0

3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine

Cat. No.: B2403467
CAS No.: 868218-74-0
M. Wt: 367.87
InChI Key: QZYHRIZHIICNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectral data including NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 367.87. Further physical and chemical properties are not specified in the available literature.

Safety and Hazards

The compound is not intended for human or veterinary use. Specific safety and hazard information is not available in the literature.

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given that similar compounds have shown certain anti-viral activities . Further studies could also investigate its physical and chemical properties, safety, and hazards in more detail.

Properties

IUPAC Name

3-[[1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYHRIZHIICNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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